1,2-Cyclopentanediol

描述

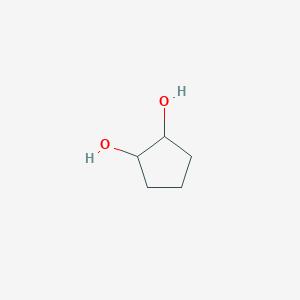

Structure

2D Structure

3D Structure

属性

IUPAC Name |

cyclopentane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVOSERVUCJNPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275933 | |

| Record name | 1,2-Cyclopentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5057-98-7, 5057-99-8, 4065-92-3 | |

| Record name | cis-1,2-Cyclopentanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cyclopentane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclopentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,2-Cyclopentanediol from Cyclopentene Oxide Hydrolysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,2-cyclopentanediol through the hydrolysis of cyclopentene (B43876) oxide. The ring-opening of the epoxide can be achieved under both acidic and basic conditions, leading primarily to the formation of trans-1,2-cyclopentanediol (B128437) due to the stereochemistry of the reaction mechanisms. This document details the underlying chemical principles, experimental methodologies, and analytical techniques pertinent to this transformation, which is a crucial step in the synthesis of various fine chemicals and pharmaceutical intermediates.

Reaction Principles

The hydrolysis of cyclopentene oxide to this compound is a classic example of an epoxide ring-opening reaction. The strained three-membered ether ring of the epoxide is susceptible to nucleophilic attack by water. This process can be catalyzed by either acid or base, each influencing the reaction mechanism and, consequently, the reaction conditions and outcomes.

Acid-Catalyzed Hydrolysis: In the presence of an acid, the epoxide oxygen is first protonated, which significantly activates the epoxide ring towards nucleophilic attack by making the carbons more electrophilic. Water, acting as a nucleophile, then attacks one of the epoxide carbons. This attack proceeds via a mechanism with significant SN2 character, leading to an anti-addition of the hydroxyl groups and the formation of trans-1,2-cyclopentanediol. The reaction is generally faster than the base-catalyzed counterpart due to the activation of the epoxide.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion (a strong nucleophile) directly attacks one of the epoxide carbons in an SN2 reaction. This leads to the opening of the ring and the formation of an alkoxide intermediate, which is subsequently protonated by water to yield the diol. Similar to the acid-catalyzed mechanism, this pathway also results in an anti-addition, affording the trans isomer.

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis of this compound. Below are representative protocols for both acid- and base-catalyzed hydrolysis of cyclopentene oxide.

Acid-Catalyzed Hydrolysis using a Solid Proton Acid Catalyst

This method utilizes a solid acid catalyst, which simplifies the work-up procedure as the catalyst can be removed by simple filtration.

Materials:

-

Cyclopentene oxide

-

Deionized water

-

Solid proton acid catalyst (e.g., Amberlyst-15, Nafion-NR50)

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of cyclopentene oxide and deionized water is prepared. A typical ratio is four times the mass of deionized water to cyclopentene oxide.[1]

-

The solid proton acid catalyst is added to the mixture. The catalyst loading is typically in the range of 5-10 wt% relative to the cyclopentene oxide.

-

The reaction mixture is heated to a temperature between 70-90°C and stirred vigorously for 80-110 hours.[1]

-

The progress of the reaction can be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is removed by filtration.

-

The aqueous solution is then extracted several times with a suitable organic solvent like diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield pure trans-1,2-cyclopentanediol.[1]

Base-Catalyzed Hydrolysis

This protocol employs a strong base, such as sodium hydroxide, to catalyze the hydrolysis.

Materials:

-

Cyclopentene oxide

-

Sodium hydroxide solution (e.g., 1 M)

-

Diethyl ether or other suitable organic solvent for extraction

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

Cyclopentene oxide is dissolved in a suitable solvent (if necessary, though the reaction can often be run in an aqueous medium).

-

An aqueous solution of sodium hydroxide is added to the cyclopentene oxide. The mixture is stirred vigorously at a controlled temperature, typically ranging from room temperature to a moderately elevated temperature (e.g., 50-70°C).

-

The reaction is monitored by TLC, GC-MS, or NMR until the cyclopentene oxide is consumed.

-

After cooling to room temperature, the reaction mixture is neutralized with a dilute acid solution (e.g., 1 M HCl).

-

The product is extracted from the aqueous phase using an organic solvent such as diethyl ether.

-

The combined organic layers are washed with brine to remove residual water and salts.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting crude diol is then purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data

The yield and selectivity of the hydrolysis of cyclopentene oxide are influenced by factors such as the catalyst, reaction temperature, and reaction time.

| Parameter | Acid-Catalyzed (Solid Proton Acid) | Base-Catalyzed (NaOH) | Reference |

| Catalyst | Solid Proton Acid | Sodium Hydroxide | [1] |

| Solvent | Deionized Water | Water | |

| Temperature | 70-90 °C | Room Temperature to 70 °C | [1] |

| Reaction Time | 80-110 hours | Varies (typically shorter than acid-catalyzed) | [1] |

| Yield | ~90% | Generally high, but specific data is less available in literature. | [1] |

| Selectivity | High for trans-1,2-cyclopentanediol | High for trans-1,2-cyclopentanediol |

Analytical Characterization

To ensure the purity and confirm the structure of the synthesized this compound, various analytical techniques are employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for monitoring the reaction progress by separating the starting material, product, and any byproducts. The mass spectrum of each component allows for their identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the structure of the final product. The chemical shifts and coupling constants of the protons and carbons in the cyclopentane (B165970) ring confirm the formation of the diol and its stereochemistry.

-

Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups, confirming the formation of the diol.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the reaction by observing the disappearance of the less polar cyclopentene oxide spot and the appearance of the more polar this compound spot.

Reaction Mechanisms and Logical Workflows

The following diagrams illustrate the signaling pathways of the acid- and base-catalyzed hydrolysis reactions and a general experimental workflow.

Caption: Acid-Catalyzed Hydrolysis Mechanism.

Caption: Base-Catalyzed Hydrolysis Mechanism.

Caption: General Experimental Workflow.

References

An In-depth Technical Guide to the Stereoisomers of 1,2-Cyclopentanediol: Cis and Trans

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Cyclopentanediol is a cyclic diol that serves as a versatile building block in organic synthesis. Its rigid, five-membered ring structure and the presence of two hydroxyl groups on adjacent carbons give rise to distinct stereoisomers. The spatial arrangement of these hydroxyl groups, either on the same side (cis) or on opposite sides (trans) of the ring, dictates the molecule's symmetry, chirality, and ultimately its chemical and physical properties. Understanding the unique characteristics of each stereoisomer is paramount for their application in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their synthesis, separation, and physicochemical properties.

There are three stereoisomers of this compound:

-

cis-1,2-Cyclopentanediol (B1582340): An achiral meso compound due to an internal plane of symmetry.[1]

-

trans-1,2-Cyclopentanediol (B128437): Exists as a pair of enantiomers, (1R,2R)-trans-1,2-cyclopentanediol and (1S,2S)-trans-1,2-cyclopentanediol, which are non-superimposable mirror images of each other.[1]

Physicochemical and Spectroscopic Properties

The stereochemical differences between the cis and trans isomers of this compound lead to distinct physical and spectroscopic properties. These are summarized in the table below.

| Property | cis-1,2-Cyclopentanediol | (±)-trans-1,2-Cyclopentanediol | (1R,2R)-trans-1,2-Cyclopentanediol | (1S,2S)-trans-1,2-Cyclopentanediol |

| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol | 102.13 g/mol | 102.13 g/mol | 102.13 g/mol |

| Appearance | Colorless liquid or solid | White to light yellow crystalline solid | Solid | Solid |

| Melting Point (°C) | 24-28 | 54-56 | 47-51 | Not available |

| Boiling Point (°C) | 108-109 @ 20 mmHg | 136 @ 21.5 mmHg | Not available | Not available |

| Chirality | Achiral (meso) | Racemic mixture | Chiral | Chiral |

| Optical Rotation, [α]ᴅ | 0° | 0° | Data not available | Data not available |

Spectroscopic Data:

A key spectroscopic distinction between the cis and trans isomers is observed in their infrared (IR) spectra. Due to the proximity of the two hydroxyl groups on the same side of the ring, cis-1,2-cyclopentanediol can form an intramolecular hydrogen bond. This results in a characteristic O-H stretching band at a lower frequency that persists even at high dilution. In contrast, the hydroxyl groups in the trans isomer are too far apart for intramolecular hydrogen bonding, and thus it does not exhibit this feature.

Experimental Protocols

Synthesis of Stereoisomers

The synthesis of the cis and trans isomers of this compound begins with a common starting material, cyclopentene (B43876). The choice of reagents dictates the stereochemical outcome of the dihydroxylation reaction.

-

Principle: The syn-dihydroxylation of cyclopentene, where both hydroxyl groups are added to the same face of the double bond, yields the cis isomer. This can be achieved using reagents such as potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions or osmium tetroxide (OsO₄) followed by a reducing agent.

-

Experimental Protocol (using KMnO₄):

-

Dissolve cyclopentene in a suitable solvent system, such as a mixture of t-butanol and water.

-

Cool the reaction mixture to approximately 0°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of potassium permanganate with vigorous stirring. Maintain the temperature below 5°C. The reaction progress is indicated by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude cis-1,2-cyclopentanediol.

-

Purify the product by distillation or recrystallization.

-

-

Principle: The anti-dihydroxylation of cyclopentene proceeds in two steps: epoxidation of the double bond to form cyclopentene oxide, followed by acid-catalyzed ring-opening of the epoxide. The backside attack of a water molecule on the protonated epoxide results in the formation of the trans-diol.

-

Experimental Protocol:

-

Epoxidation: Dissolve cyclopentene in an aprotic solvent like dichloromethane. Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the reaction temperature at around 0-5°C. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with a solution of sodium bicarbonate to remove the acidic byproduct. Dry the organic layer and remove the solvent to obtain cyclopentene oxide.

-

Hydrolysis: Dissolve the crude cyclopentene oxide in a mixture of water and a co-solvent like acetone (B3395972) or tetrahydrofuran. Add a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid. Heat the mixture to reflux and monitor the disappearance of the epoxide by TLC.

-

After the reaction is complete, neutralize the acid with a base (e.g., sodium bicarbonate).

-

Remove the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Dry the combined organic extracts, filter, and evaporate the solvent to yield racemic trans-1,2-cyclopentanediol.

-

Purify the product by recrystallization.

-

Enantiomeric Resolution of (±)-trans-1,2-Cyclopentanediol

The racemic mixture of trans-1,2-cyclopentanediol can be separated into its individual enantiomers through a process called chiral resolution. Common methods include enzymatic resolution and the formation of diastereomeric derivatives.

-

Principle: Lipases are enzymes that can selectively acylate one enantiomer of a racemic alcohol at a faster rate than the other. This kinetic resolution results in a mixture of an acylated enantiomer and the unreacted enantiomer, which can then be separated.

-

General Procedure:

-

Dissolve the racemic trans-1,2-cyclopentanediol in an appropriate organic solvent.

-

Add an acyl donor, such as vinyl acetate, and a lipase (B570770) (e.g., Candida antarctica lipase B).

-

Incubate the mixture with stirring at a controlled temperature.

-

Monitor the reaction progress until approximately 50% conversion is reached.

-

Separate the enzyme by filtration.

-

The resulting mixture contains one enantiomer as the acetate ester and the other as the unreacted alcohol. These can be separated by column chromatography.

-

The acetate ester can then be hydrolyzed to yield the other pure enantiomer of the diol.

-

-

Principle: Although diols themselves do not readily form salts, they can be derivatized to introduce a functional group that does, or they can form diastereomeric co-crystals with a chiral resolving agent. For diols, a common approach is to use a chiral resolving agent like tartaric acid to form separable diastereomeric complexes.

-

General Procedure (adapted from analogous resolutions):

-

Dissolve the racemic trans-1,2-cyclopentanediol in a suitable solvent.

-

Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a single enantiomer of a chiral resolving agent, such as L-(+)-tartaric acid.

-

Allow the mixture to crystallize. One diastereomeric complex will preferentially crystallize out of the solution due to lower solubility.

-

Isolate the crystals by filtration. The mother liquor will be enriched in the other diastereomer.

-

Liberate the enantiomerically enriched diol from the crystalline complex by treatment with a base and subsequent extraction.

-

The enantiomeric purity of the separated diols should be determined using techniques such as chiral HPLC or by measuring the optical rotation.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and separation of the stereoisomers of this compound.

Applications in Research and Drug Development

The stereoisomers of this compound are valuable chiral building blocks in organic synthesis. Their defined stereochemistry allows for the construction of complex molecules with specific three-dimensional arrangements, which is crucial in drug development where the biological activity of a molecule is often dependent on its stereochemistry. They can be used as chiral ligands in asymmetric catalysis or as starting materials for the synthesis of natural products and pharmaceutical intermediates. While direct, significant biological or signaling pathway involvement of this compound itself is not widely reported, its importance lies in providing the foundational stereochemical framework for more complex, biologically active molecules.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of trans-1,2-Cyclopentanediol

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of trans-1,2-Cyclopentanediol (B128437), tailored for researchers, scientists, and professionals in the field of drug development. It details the compound's chemical shifts, the experimental protocols for their determination, and the fundamental principles governing these observations.

13C NMR Spectral Data of trans-1,2-Cyclopentanediol

The 13C NMR spectrum of trans-1,2-cyclopentanediol exhibits three distinct signals, corresponding to the three magnetically non-equivalent sets of carbon atoms in the molecule. The symmetry of the molecule dictates that the two carbons bearing hydroxyl groups (C1 and C2) are chemically equivalent, as are the two carbons adjacent to them (C3 and C5). The carbon at the opposite side of the ring (C4) is unique.

The experimentally observed 13C NMR chemical shifts for trans-1,2-cyclopentanediol, recorded in deuterochloroform (CDCl3), are summarized in the table below.[1]

| Carbon Atom Assignment | Chemical Shift (δ) in ppm |

| C1 / C2 | 78.81 |

| C3 / C5 | 30.97 |

| C4 | 19.49 |

Experimental Protocol for 13C NMR Spectroscopy

The following outlines a standard procedure for the acquisition of a 13C NMR spectrum for a diol like trans-1,2-cyclopentanediol.

Instrumentation:

-

A high-resolution NMR spectrometer with a field strength of typically 300-600 MHz for protons.

Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 10-50 mg of the trans-1,2-cyclopentanediol sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterochloroform (CDCl3) is a common choice for its good solubilizing properties and relatively simple solvent signal.

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean pipette, transfer the solution to a standard 5 mm NMR tube.

-

Standard (Optional but Recommended): A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard to reference the chemical shifts to 0 ppm.

Data Acquisition:

-

Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Experiment Selection: Select a standard 13C NMR pulse sequence, often a proton-decoupled experiment to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

Acquisition Parameters:

-

Pulse Width: A 90° pulse is typically used to maximize the signal.

-

Relaxation Delay (d1): A delay of 1-2 seconds between pulses is common to allow for sufficient relaxation of the carbon nuclei.

-

Acquisition Time (at): Typically 1-2 seconds.

-

Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a larger number of scans (from hundreds to thousands) is usually required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0 ppm or the solvent signal.

-

Factors Influencing 13C NMR Chemical Shifts

The chemical shift of a carbon nucleus is primarily influenced by its local electronic environment. The diagram below illustrates the key factors that determine the resonance frequency of a carbon atom in 13C NMR spectroscopy.

Caption: Factors influencing 13C NMR chemical shifts.

In trans-1,2-cyclopentanediol, the significant downfield shift of C1 and C2 to 78.81 ppm is a direct result of the strong deshielding effect of the electronegative oxygen atoms of the hydroxyl groups. The sp3 hybridized carbons of the cyclopentane (B165970) ring form the basis of the chemical shifts, with further differentiation arising from their proximity to the hydroxyl substituents.

References

Unveiling the Stereochemical Influence: A Technical Guide to the Physical Properties of 1,2-Cyclopentanediol Isomers

For Immediate Release

This technical guide provides a comprehensive analysis of the physical properties of the cis- and trans-isomers of 1,2-cyclopentanediol, offering valuable data and experimental insights for researchers, scientists, and professionals in drug development. Understanding the distinct physicochemical characteristics of these stereoisomers is paramount for their application in synthesis, formulation, and biological studies. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the interplay between molecular structure and physical behavior.

Comparative Analysis of Physical Properties

The spatial arrangement of the hydroxyl groups in cis- and trans-1,2-cyclopentanediol (B128437) profoundly impacts their intermolecular interactions, leading to significant differences in their physical properties. The following tables summarize the key quantitative data for these isomers based on available literature.

Table 1: Melting and Boiling Points of this compound Isomers

| Isomer | Melting Point (°C) | Boiling Point (°C) | Pressure (mmHg) |

| cis-1,2-Cyclopentanediol (B1582340) | 24-28[1][2][3], 32-33[4], 48[5], 26[6] | 108-109[1][2][3], 83-83.5[4] | 20[1][2][3], 5[4] |

| trans-1,2-Cyclopentanediol | 54-56[7][8][9][10][11][12][13] | 136[8][9][11][12][13] | 21.5[8][9][11][12][13] |

Table 2: Density and Solubility of this compound Isomers

| Isomer | Density (g/cm³) | Solubility in Water |

| cis-1,2-Cyclopentanediol | 1.235[1][5] | Partially soluble[4][14] |

| trans-1,2-Cyclopentanediol | Not readily available | Data not readily available |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections outline the general experimental methodologies for measuring the properties discussed above.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be used for identification. The capillary method is a common and straightforward technique.[15][16][17]

Methodology:

-

Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample.[16][17]

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[16]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small sample quantities, a micro-boiling point determination method is often employed.[18][19]

Methodology:

-

Sample Preparation: A small volume of the liquid is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The apparatus is heated gently in a heating block or Thiele tube.[18]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[18]

Density Determination

Density, the mass per unit volume, is a fundamental physical property. For liquids, it can be determined by accurately measuring the mass of a known volume.

Methodology:

-

Volume Measurement: A calibrated volumetric flask or pycnometer is used to accurately measure a specific volume of the liquid.

-

Mass Measurement: The mass of the empty, dry container is measured. The container is then filled with the liquid to the calibration mark, and the total mass is measured. The mass of the liquid is determined by subtraction.

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume.

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. A common method for determining the solubility of a solid in a liquid is the shake-flask method.

Methodology:

-

Equilibration: An excess amount of the solid is added to a known volume of the solvent in a sealed container. The mixture is agitated (e.g., using a shaker bath) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is allowed to settle, or the solution is filtered to separate the saturated solution from the excess solid.

-

Concentration Analysis: The concentration of the solute in the saturated solution is determined using an appropriate analytical technique, such as gravimetric analysis (after solvent evaporation), spectroscopy, or chromatography. The result is expressed as g/100 mL, mol/L, or other suitable units.

Visualizing Methodologies and Relationships

To further elucidate the experimental processes and the underlying principles governing the physical properties of this compound isomers, the following diagrams are provided.

Discussion

The higher melting and boiling points of trans-1,2-cyclopentanediol can be attributed to more effective intermolecular hydrogen bonding and better packing in the crystal lattice. In the cis-isomer, the proximity of the two hydroxyl groups on the same side of the ring allows for the possibility of intramolecular hydrogen bonding. This internal interaction can reduce the extent of intermolecular hydrogen bonding with neighboring molecules, resulting in weaker overall intermolecular forces compared to the trans-isomer. The more linear and symmetric shape of the trans-isomer also facilitates a more ordered and stable crystal lattice, requiring more energy to disrupt, hence the higher melting point.

The partial solubility of cis-1,2-cyclopentanediol in water is expected due to the presence of two polar hydroxyl groups capable of forming hydrogen bonds with water molecules. The solubility behavior of the trans-isomer would similarly be influenced by its ability to engage in hydrogen bonding with the solvent.

This guide serves as a foundational resource for understanding the physical properties of this compound isomers. The provided data and experimental protocols are intended to support further research and development in fields where these compounds play a crucial role.

References

- 1. Page loading... [guidechem.com]

- 2. trans-1,2-Cyclopentanediol | 5057-99-8 [chemicalbook.com]

- 3. This compound, trans- [webbook.nist.gov]

- 4. cis-1,2-Cyclopentanediol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Cas 4065-92-3,this compound | lookchem [lookchem.com]

- 6. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 7. benchchem.com [benchchem.com]

- 8. trans-1,2-Cyclopentanediol | C5H10O2 | CID 225711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Explain each isomer of this compound Describe the different isome.. [askfilo.com]

- 15. chm.uri.edu [chm.uri.edu]

- 16. Cis-Cyclopenten-1,2-diol [webbook.nist.gov]

- 17. This compound, trans- [webbook.nist.gov]

- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 19. trans-1,2-Cyclopentanediol | 5057-99-8 [amp.chemicalbook.com]

Enantioselective Synthesis of (1R,2R)-1,2-Cyclopentanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (1R,2R)-1,2-cyclopentanediol, a valuable chiral building block in the development of pharmaceuticals and other fine chemicals. This document details key synthetic strategies, including Sharpless asymmetric dihydroxylation, enzymatic kinetic resolution, chiral pool synthesis, and the enantioselective hydrolysis of cyclopentene (B43876) oxide. Each section includes detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic pathways.

Sharpless Asymmetric Dihydroxylation of Cyclopentene

The Sharpless asymmetric dihydroxylation (AD) is a powerful and widely used method for the enantioselective preparation of 1,2-diols from prochiral olefins.[1][2] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure, with AD-mix-β typically used for the synthesis of (1R,2R)-diols from monosubstituted alkenes like cyclopentene.[3][4] The catalytic cycle involves the formation of an osmate ester, which is then hydrolyzed to the diol, and the osmium catalyst is regenerated by a stoichiometric co-oxidant.[3][5]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

This protocol is a representative procedure adapted from general methods for Sharpless asymmetric dihydroxylation.[1][5]

Materials:

-

AD-mix-β

-

Water

-

Cyclopentene

-

Sodium sulfite (B76179)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

A mixture of tert-butanol and water (1:1, 10 mL/mmol of olefin) is cooled to 0 °C.

-

AD-mix-β (1.4 g/mmol of olefin) is added to the cooled solvent, and the mixture is stirred until the solids are dissolved, resulting in a clear, biphasic solution.

-

Cyclopentene (1 mmol) is added to the reaction mixture at 0 °C.

-

The reaction is stirred vigorously at 0 °C for 24 hours.

-

The reaction is quenched by the addition of sodium sulfite (1.5 g/mmol of olefin) and allowed to warm to room temperature with continued stirring for 1 hour.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with 2 M NaOH, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford (1R,2R)-1,2-cyclopentanediol.

Quantitative Data

| Alkene | Chiral Ligand System | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Cyclopentene | AD-mix-β | 85-95 | 90-98 | [6] (representative) |

| 1-Octene | AD-mix-β | 94 | 97 | [6] |

| Styrene | AD-mix-β | 96 | 97 | [6] |

Enzymatic Kinetic Resolution of (±)-trans-1,2-Cyclopentanediol

Enzymatic kinetic resolution is a highly effective method for separating enantiomers of a racemic mixture. In the case of (±)-trans-1,2-cyclopentanediol, lipases are commonly employed to selectively acylate one of the enantiomers, typically the (1S,2S)-enantiomer.[7] This leaves the desired (1R,2R)-1,2-cyclopentanediol unreacted, which can then be separated from the acylated product. The choice of lipase (B570770), acyl donor, and solvent can significantly impact the efficiency and enantioselectivity of the resolution.[7][8]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is based on the kinetic resolution of a functionalized cyclopentane-trans-1,2-diol.[7]

Materials:

-

(±)-trans-1,2-Cyclopentanediol

-

Lipase (e.g., Pseudomonas cepacia lipase, Amano Lipase PS-C)

-

Vinyl acetate

-

tert-Butyl methyl ether (TBME)

-

Silica gel

Procedure:

-

To a solution of (±)-trans-1,2-cyclopentanediol (1 mmol) in TBME (10 mL) is added vinyl acetate (2 mmol).

-

The lipase (50 mg) is added to the mixture.

-

The suspension is stirred at room temperature (or a specified temperature) and the reaction progress is monitored by TLC or GC.

-

Once approximately 50% conversion is reached, the enzyme is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue, containing (1R,2R)-1,2-cyclopentanediol and the (1S,2S)-acetate, is purified by flash column chromatography on silica gel to separate the two compounds.

Quantitative Data

| Lipase | Acyl Donor | Solvent | (1R,2R)-Diol Yield (%) | (1R,2R)-Diol ee% | Reference |

| Amano Lipase PS | Vinyl acetate | Diisopropyl ether | 51 | 92 | [7] |

| Amano Lipase AK | Vinyl acetate | Diisopropyl ether | 43 | >99 | [7] |

| Pseudomonas cepacia | Vinyl acetate | TBME | ~45-50 | >99 | [8] (representative) |

Chiral Pool Synthesis

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of (1R,2R)-1,2-cyclopentanediol, carbohydrates such as D-ribose are excellent precursors due to their inherent chirality.[9] A common approach involves the transformation of D-ribose into a cyclopentenone intermediate, which can then be stereoselectively reduced to the desired diol.[2]

Synthetic Pathway Outline from D-Ribose

-

Protection and Chain Extension: The hydroxyl groups of D-ribose are protected, and the carbon chain is extended, often via a Wittig reaction.

-

Ring-Closing Metathesis (RCM): An intramolecular RCM reaction is employed to form the five-membered carbocyclic ring, leading to a chiral cyclopentenone precursor.

-

Stereoselective Reduction: The cyclopentenone is then reduced. A hydrogenation or a hydride reduction, often directed by existing stereocenters, can yield the cis-diol. Subsequent deprotection affords (1R,2R)-1,2-cyclopentanediol.

Enantioselective Hydrolysis of Cyclopentene Oxide

The enantioselective ring-opening of meso-epoxides with nucleophiles, catalyzed by chiral complexes, is a powerful strategy for accessing enantiomerically enriched 1,2-difunctionalized compounds. The hydrolytic kinetic resolution (HKR) of racemic epoxides or the desymmetrization of meso-epoxides using water as the nucleophile can provide chiral diols. Chiral (salen)Co(III) complexes, such as Jacobsen's catalyst and its derivatives, are highly effective for this transformation.[10][11]

Experimental Protocol: Enantioselective Hydrolysis of Cyclopentene Oxide

This protocol is a representative procedure based on the use of chiral (salen)Co catalysts for epoxide hydrolysis.[11]

Materials:

-

Cyclopentene oxide

-

Chiral (salen)Co(III) catalyst (e.g., oligomeric (salen)Co catalyst)

-

Water

-

Hexanes

-

Ethyl acetate

Procedure:

-

The chiral (salen)Co(III) catalyst (0.5-2 mol%) is dissolved in acetonitrile in a flask open to the atmosphere.

-

Water (0.55 equivalents relative to the epoxide) is added to the catalyst solution.

-

Cyclopentene oxide (1 equivalent) is added slowly to the reaction mixture at room temperature. An exotherm may be observed.

-

The reaction is stirred at room temperature for 24-48 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (e.g., eluting with a gradient of hexanes/ethyl acetate) to yield (1R,2R)-1,2-cyclopentanediol.

Quantitative Data

| Epoxide | Catalyst | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Cyclopentene oxide | Oligomeric (salen)Co | 85 | 98 | [11] |

| Cyclohexene oxide | Oligomeric (salen)Co | 77 | 98 | [11] |

| cis-2-Butene oxide | Oligomeric (salen)Co | 93 | 93 | [11] |

References

- 1. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review | MDPI [mdpi.com]

- 7. Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A broadly applicable and practical oligomeric (salen) Co catalyst for enantioselective epoxide ring-opening reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Dihydroxylation of Cyclopentene to 1,2-Cyclopentanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dihydroxylation of alkenes to vicinal diols is a fundamental and powerful transformation in organic synthesis, providing access to key building blocks for a wide array of complex molecules, including pharmaceuticals. Cyclopentene (B43876), a common cyclic alkene, can be converted to cis- or trans-1,2-cyclopentanediol (B128437), with the stereochemical outcome dictated by the chosen synthetic route. This technical guide provides a comprehensive overview of the primary mechanisms for the dihydroxylation of cyclopentene, complete with experimental protocols, quantitative data, and detailed mechanistic diagrams.

Core Mechanisms of Cyclopentene Dihydroxylation

The conversion of cyclopentene to 1,2-cyclopentanediol can be broadly categorized into two stereochemically distinct pathways: syn-dihydroxylation, which yields cis-1,2-cyclopentanediol (B1582340), and anti-dihydroxylation, which results in trans-1,2-cyclopentanediol.

Syn-Dihydroxylation: A Concerted Approach

Syn-dihydroxylation involves the addition of two hydroxyl groups to the same face of the cyclopentene double bond. This is typically achieved using powerful oxidizing agents like osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄).

1. Osmium Tetroxide (OsO₄) Mediated Dihydroxylation

Osmium tetroxide is a highly reliable and selective reagent for the syn-dihydroxylation of alkenes.[1][2] The reaction proceeds through a concerted [3+2] cycloaddition between the alkene and OsO₄, forming a cyclic osmate ester intermediate. This intermediate is then cleaved to yield the cis-diol.[1] Due to the high cost and toxicity of osmium tetroxide, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant.[1][3]

Upjohn Dihydroxylation

The Upjohn dihydroxylation utilizes N-methylmorpholine N-oxide (NMO) as the co-oxidant to regenerate the active Os(VIII) species from the Os(VI) intermediate formed during the reaction.[2]

Sharpless Asymmetric Dihydroxylation

For the enantioselective synthesis of chiral diols, the Sharpless asymmetric dihydroxylation is the premier method. This reaction employs a chiral quinine (B1679958) ligand to direct the osmium tetroxide to a specific face of the alkene, resulting in high enantiomeric excess (ee) of one enantiomer of the diol.[4][5] The choice of ligand, either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) based, determines which enantiomer is formed.[4] Commercially available pre-mixed reagents, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), simplify the experimental procedure.[5]

2. Potassium Permanganate (KMnO₄) Dihydroxylation

Potassium permanganate, a less expensive but more potent oxidizing agent, can also effect syn-dihydroxylation. The reaction mechanism is believed to be analogous to that of OsO₄, involving the formation of a cyclic manganate (B1198562) ester.[6] To avoid over-oxidation and cleavage of the resulting diol, the reaction must be carried out under carefully controlled conditions, typically cold and dilute aqueous basic solutions.[7][8]

3. Woodward Modification of the Prévost Reaction

The Woodward reaction provides a method for syn-dihydroxylation using iodine and silver acetate (B1210297) in the presence of water.[9][10] The reaction proceeds through a cyclic acetoxonium ion intermediate, which is then attacked by water to give a monoacylated diol that, upon hydrolysis, yields the cis-diol.[9][11]

Anti-Dihydroxylation: A Stepwise Approach

Anti-dihydroxylation results in the addition of two hydroxyl groups to opposite faces of the cyclopentene double bond, yielding trans-1,2-cyclopentanediol. This is typically a two-step process.

1. Epoxidation followed by Acid-Catalyzed Hydrolysis

The most common method for anti-dihydroxylation involves the initial epoxidation of cyclopentene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form cyclopentene oxide.[12][13] Subsequent acid-catalyzed ring-opening of the epoxide with water as the nucleophile proceeds via a backside attack, resulting in the trans-diol.[13][14]

2. Prévost Reaction

The Prévost reaction allows for the synthesis of anti-diols from alkenes.[15] It involves the addition of iodine in the presence of a silver salt of a carboxylic acid (e.g., silver benzoate) under anhydrous conditions. The reaction proceeds through a cyclic iodonium (B1229267) ion, which is opened by the carboxylate. A neighboring group participation mechanism leads to a cyclic benzoxonium (B1193998) ion intermediate, which is then opened by a second carboxylate anion to give the anti-dibenzoate.[15] Hydrolysis of the diester furnishes the trans-diol.

Quantitative Data Presentation

The following tables summarize typical yields and stereoselectivities for the dihydroxylation of cyclopentene and related alkenes using various methods.

| Method | Reagents | Product | Diastereoselectivity | Enantiomeric Excess (ee) | Yield | Reference(s) |

| Upjohn Dihydroxylation | Catalytic OsO₄, NMO | cis-1,2-Cyclopentanediol | syn | Racemic | Good to High | [1][2] |

| Sharpless Asymmetric Dihydroxylation | AD-mix-β | (1R,2R)-1,2-Cyclopentanediol | syn | >98% | 89.9% | [16] |

| Potassium Permanganate | Cold, dilute, basic KMnO₄ | cis-1,2-Cyclopentanediol | syn | Racemic | Moderate | [7][8] |

| Woodward Reaction | I₂, AgOAc, wet AcOH | cis-1,2-Cyclopentanediol | syn | Racemic | Good | [9][10] |

| Epoxidation/Hydrolysis | 1. m-CPBA; 2. H₃O⁺ | trans-1,2-Cyclopentanediol | anti | Racemic | High | [12][14] |

| Prévost Reaction | I₂, Silver Benzoate (anhydrous) | trans-1,2-Cyclopentanediol | anti | Racemic | Good | [15] |

Experimental Protocols

Protocol 1: Syn-Dihydroxylation of Cyclopentene using Catalytic Osmium Tetroxide (Upjohn Conditions)

Materials:

-

Cyclopentene

-

N-methylmorpholine N-oxide (NMO)

-

Osmium tetroxide solution (e.g., 4% in water)

-

Water

-

Sodium hydrosulfite

-

Magnesol or Florisil

-

Celite

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve cyclopentene (1.0 eq) in a 10:1 mixture of acetone and water.

-

Add NMO (1.2-1.5 eq) to the stirred solution and continue stirring until it is fully dissolved.[1]

-

Carefully add a catalytic amount of osmium tetroxide solution (0.01-0.05 eq) to the reaction mixture at room temperature. The solution will likely turn dark brown or black.[1]

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 18 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding sodium hydrosulfite (0.5 g per 100 mg of OsO₄ used) and a slurry of Magnesol or Florisil (5 g) in water (20 mL). Stir vigorously for 30-60 minutes.[1][17]

-

Filter the mixture through a pad of Celite, washing the filter cake with acetone.[1]

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1]

-

Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the crude cis-1,2-cyclopentanediol by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Anti-Dihydroxylation of Cyclopentene via Epoxidation and Hydrolysis

Materials:

-

Cyclopentene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Dilute aqueous acid (e.g., 1 M H₂SO₄ or HCl)

-

Ether or ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Epoxidation of Cyclopentene

-

Dissolve cyclopentene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous Na₂SO₃ solution to destroy excess peroxy acid.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution to remove meta-chlorobenzoic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude cyclopentene oxide. This can often be used in the next step without further purification.

Step 2: Acid-Catalyzed Hydrolysis of Cyclopentene Oxide

-

Dissolve the crude cyclopentene oxide in a mixture of acetone and water (e.g., 10:1).

-

Add a catalytic amount of dilute aqueous acid (e.g., a few drops of 1 M H₂SO₄).

-

Heat the reaction mixture to reflux and monitor by TLC until the epoxide is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous NaHCO₃ solution.

-

Extract the product with ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude trans-1,2-cyclopentanediol by flash column chromatography or recrystallization.

Mandatory Visualizations

Caption: Mechanism of OsO₄-mediated syn-dihydroxylation of cyclopentene.

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Caption: Two-step mechanism for anti-dihydroxylation of cyclopentene.

Conclusion

The dihydroxylation of cyclopentene is a versatile transformation that can be controlled to produce either the cis- or trans-1,2-cyclopentanediol with high fidelity. The choice of reagents and reaction conditions is paramount in achieving the desired stereochemical outcome. For syn-dihydroxylation, osmium tetroxide-based methods, particularly the Sharpless asymmetric dihydroxylation, offer exceptional control and selectivity. For anti-dihydroxylation, the epoxidation-hydrolysis sequence is a robust and reliable strategy. This guide provides the foundational knowledge and practical protocols for researchers to effectively implement these important synthetic methods in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. shb.skku.edu [shb.skku.edu]

- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 6. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. orgosolver.com [orgosolver.com]

- 9. Woodward Reaction [organic-chemistry.org]

- 10. scienceinfo.com [scienceinfo.com]

- 11. Woodward Reaction: Mechanism, Steps, Applications & Tips [vedantu.com]

- 12. homework.study.com [homework.study.com]

- 13. Anti Dihydroxylation of Alkenes - Chad's Prep® [chadsprep.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Prevost Reaction [organic-chemistry.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

Conformational Analysis of cis- and trans-1,2-Cyclopentanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive conformational analysis of cis- and trans-1,2-cyclopentanediol (B128437). The cyclopentane (B165970) ring, a common motif in pharmaceuticals and natural products, exhibits a flexible, non-planar structure that exists in a dynamic equilibrium of envelope and half-chair conformations. The stereochemistry of substituents, such as hydroxyl groups, significantly influences this equilibrium and the overall three-dimensional structure of the molecule. Understanding the conformational preferences of these diols is critical for elucidating structure-activity relationships, predicting receptor binding, and designing novel therapeutics. This document details the key conformers, their relative stabilities as determined by computational methods, and the spectroscopic evidence (FTIR and NMR) that underpins our understanding of their behavior in solution. Detailed experimental protocols for conducting these analyses are also provided.

Introduction: The Flexible Cyclopentane Ring

Unlike the well-defined chair conformation of cyclohexane, the cyclopentane ring is highly flexible and undergoes rapid pseudorotation, a low-energy process that interconverts a series of envelope and half-chair conformations. The introduction of substituents, as in 1,2-cyclopentanediol, creates steric and electronic interactions that restrict this pseudorotation and favor specific conformations. The relative orientation of the two hydroxyl groups in the cis and trans isomers leads to distinct conformational landscapes, primarily governed by the interplay of steric hindrance, torsional strain, and the potential for intramolecular hydrogen bonding.

Conformational Landscape of cis-1,2-Cyclopentanediol (B1582340)

Predominant Conformations and Intramolecular Hydrogen Bonding

Computational studies, including molecular mechanics (MM) and ab initio calculations, suggest that cis-1,2-cyclopentanediol preferentially adopts envelope conformations where the two hydroxyl groups are in adjacent axial and equatorial positions.[1] This arrangement allows for the formation of an intramolecular hydrogen bond between the two hydroxyl groups.

The presence of this intramolecular hydrogen bond is a key feature of the cis isomer and has been confirmed by Fourier-transform infrared (FTIR) spectroscopy. In a dilute solution of a non-polar solvent such as carbon tetrachloride (CCl₄), the O-H stretching frequency of cis-1,2-cyclopentanediol appears at a lower wavenumber than that of a free hydroxyl group.[2] This shift to a lower frequency is characteristic of a hydrogen-bonded hydroxyl group. Crucially, this absorption band does not disappear or shift significantly upon further dilution, confirming that the hydrogen bond is intramolecular.[2]

Quantitative Conformational Data

Table 1: Calculated Conformational Data for cis-1,2-Cyclopentanediol

| Conformer Description | Method | Relative Energy (kcal/mol) | O-C-C-O Dihedral Angle | H-C-C-H Dihedral Angles |

| Envelope (ax, eq OH) | MM | Data not available | Data not available | Data not available |

| Envelope (eq, ax OH) | ab initio (B3LYP/6-31G**) | Data not available | Data not available | Data not available |

Note: Specific calculated dihedral angles and relative energies for the different envelope conformations of the cis isomer were not available in the searched literature.

Conformational Landscape of trans-1,2-Cyclopentanediol

The Diaxial-Diequatorial Equilibrium

The conformational analysis of trans-1,2-cyclopentanediol is characterized by an equilibrium between two primary conformers: an envelope conformation with the two hydroxyl groups in diaxial-like positions and a half-chair conformation where the hydroxyls are in diequatorial-like positions.[1]

Computational studies have shown that the diequatorial half-chair conformer is significantly more stable than the diaxial envelope conformer.[1] This preference is attributed to the avoidance of unfavorable 1,3-diaxial interactions that would be present in the diaxial conformation.

In contrast to the cis isomer, the hydroxyl groups in the predominant diequatorial conformation of the trans isomer are too far apart to form an intramolecular hydrogen bond. Instead, at higher concentrations, they participate in intermolecular hydrogen bonding. This is evident in FTIR spectroscopy, where the broad O-H stretching band observed at higher concentrations shifts to a higher wavenumber and sharpens upon dilution in a non-polar solvent, which is characteristic of the disruption of intermolecular hydrogen bonds to reveal free hydroxyl groups.[2]

Quantitative Conformational Data

The energy difference between the diaxial and diequatorial conformers has been calculated, providing a quantitative measure of the conformational preference.

Table 2: Calculated Conformational Data for trans-1,2-Cyclopentanediol

| Conformer Description | Method | Relative Energy (kcal/mol) | O-C-C-O Dihedral Angle | H-C-C-H Dihedral Angles |

| Envelope (diaxial OH) | MM | 2.9[1] | Data not available | Data not available |

| Half-chair (diequatorial OH) | MM | 0 (Reference) | Data not available | Data not available |

| Envelope (diaxial OH) | ab initio (B3LYP/6-31G) | 0.70[1] | Data not available | Data not available |

| Half-chair (diequatorial OH) | ab initio (B3LYP/6-31G) | 0 (Reference) | Data not available | Data not available |

Note: Specific calculated dihedral angles for the conformers of the trans isomer were not available in the searched literature.

Spectroscopic Analysis: Methodologies and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³JHH), is a powerful tool for determining the conformation of cyclic molecules in solution. The magnitude of ³JHH is related to the dihedral angle between the coupled protons via the Karplus equation. By comparing experimentally measured coupling constants to those predicted for different conformations, the conformational equilibrium can be quantified.

Table 3: Expected ³JHH Coupling Constants for Idealized Cyclopentane Conformations

| Dihedral Angle (H-C-C-H) | Expected ³JHH (Hz) | Conformation |

| ~0° (eclipsed) | ~8 - 10 | Envelope flap |

| ~60° (gauche) | ~2 - 5 | Envelope/Half-chair |

| ~120° (trans) | ~2 - 9 | Envelope/Half-chair |

| ~180° (anti) | ~9 - 12 | Half-chair |

Note: These are generalized values for cyclopentane systems. Specific experimental ³JHH values for cis- and trans-1,2-cyclopentanediol were not available in the searched literature.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying and distinguishing between intramolecular and intermolecular hydrogen bonding. The position and shape of the O-H stretching band provide a clear indication of the hydrogen bonding environment.

Table 4: Characteristic O-H Stretching Frequencies in 1,2-Cyclopentanediols

| Isomer | Hydrogen Bonding Type | Expected O-H Stretching Frequency (cm⁻¹) in dilute CCl₄ |

| cis-1,2-Cyclopentanediol | Intramolecular | Lower frequency, sharp band (e.g., ~3500-3550 cm⁻¹) |

| trans-1,2-Cyclopentanediol | Intermolecular (at high conc.), Free OH (at low conc.) | Higher frequency, sharp band (e.g., ~3600-3650 cm⁻¹) |

Note: Specific experimentally determined O-H stretching frequencies in CCl₄ were not available in the searched literature; the values provided are typical ranges.

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

Objective: To determine the solution-state conformation and conformational equilibrium of cis- and trans-1,2-cyclopentanediol by analysis of ³JHH coupling constants.

Materials:

-

cis-1,2-Cyclopentanediol

-

trans-1,2-Cyclopentanediol

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare a ~10-20 mg/mL solution of the diol in the chosen deuterated solvent.

-

Ensure the sample is fully dissolved and the solution is clear.

-

Filter the solution if any particulate matter is present.

-

Transfer ~0.6 mL of the solution into a clean, dry 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Carefully shim the magnetic field to obtain sharp, well-resolved signals.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Assign the proton signals. 2D NMR techniques (e.g., COSY) may be necessary for unambiguous assignment.

-

Accurately measure the ³JHH coupling constants from the multiplet patterns.

-

Compare the experimental ³JHH values with those predicted by the Karplus equation for the plausible envelope and half-chair conformations.

-

If the molecule exists in a dynamic equilibrium, the observed coupling constants will be a weighted average of the coupling constants of the individual conformers. The mole fractions of the conformers can be calculated using the following equation: J_obs = χ_A * J_A + χ_B * J_B, where J_obs is the observed coupling constant, χ_A and χ_B are the mole fractions of conformers A and B, and J_A and J_B are the theoretical coupling constants for the pure conformers.

-

FTIR Spectroscopy for Hydrogen Bonding Analysis

Objective: To identify the nature of hydrogen bonding (intramolecular vs. intermolecular) in cis- and trans-1,2-cyclopentanediol.

Materials:

-

cis-1,2-Cyclopentanediol

-

trans-1,2-Cyclopentanediol

-

Carbon tetrachloride (CCl₄), spectroscopic grade

-

IR-transparent liquid cells (e.g., NaCl or KBr) with various path lengths

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation (Dilution Study):

-

Prepare a stock solution of each diol in CCl₄ at a relatively high concentration (e.g., 0.1 M).

-

Prepare a series of dilutions from the stock solution (e.g., 0.05 M, 0.01 M, 0.005 M, 0.001 M).

-

-

FTIR Data Acquisition:

-

Record the FTIR spectrum of the pure CCl₄ solvent as a background.

-

Record the FTIR spectrum of each solution, starting from the most dilute, in an appropriate liquid cell. Ensure the O-H stretching region (~3200-3700 cm⁻¹) is clearly resolved.

-

-

Data Analysis:

-

Subtract the solvent background from each sample spectrum.

-

Analyze the O-H stretching region for each concentration.

-

For cis-1,2-cyclopentanediol, a band at a lower frequency that remains relatively unchanged in position and shape upon dilution indicates intramolecular hydrogen bonding.

-

For trans-1,2-cyclopentanediol, a broad band at higher concentrations that shifts to a higher frequency and becomes sharper upon dilution indicates intermolecular hydrogen bonding.

-

Visualizing Conformational Equilibria

The conformational equilibria of cis- and trans-1,2-cyclopentanediol can be represented as signaling pathways, illustrating the interconversion between different conformers.

Conclusion

The conformational analysis of cis- and trans-1,2-cyclopentanediol reveals distinct structural preferences dictated by their stereochemistry. The cis isomer is characterized by an intramolecular hydrogen bond, leading to a more rigid envelope conformation. In contrast, the trans isomer exists in a dynamic equilibrium between a less stable diaxial envelope and a more stable diequatorial half-chair conformation, with intermolecular hydrogen bonding occurring at higher concentrations. The combination of computational chemistry, NMR spectroscopy, and FTIR spectroscopy provides a powerful and comprehensive approach to elucidating the conformational landscapes of these important structural motifs. The methodologies and data presented in this guide serve as a valuable resource for researchers in drug discovery and development, where a deep understanding of molecular conformation is paramount.

References

- 1. Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. The Infrared spectrum of cis-1,2-cyclopentanediol has an O−H stretching .. [askfilo.com]

Synthesis of meso-1,2-Cyclopentanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic routes for obtaining meso-1,2-cyclopentanediol, a crucial chiral building block in the synthesis of various pharmaceutical agents and complex organic molecules. This document details the core methodologies, presents quantitative data for comparison, and provides explicit experimental protocols for the synthesis of this target compound.

Introduction

meso-1,2-Cyclopentanediol, also known as cis-1,2-cyclopentanediol, is a vicinal diol characterized by a plane of symmetry, rendering the molecule achiral despite the presence of two stereocenters. Its stereochemistry makes it a valuable precursor in asymmetric synthesis, often utilized in the preparation of prostaglandins, carbocyclic nucleosides, and other biologically active compounds. The primary synthetic strategies for this diol involve the stereoselective dihydroxylation of cyclopentene (B43876). This guide will focus on the two predominant methods: syn-dihydroxylation to yield the desired meso isomer and, for comparative purposes, anti-dihydroxylation which leads to the trans isomer.

Synthetic Pathways

The stereochemical outcome of the dihydroxylation of cyclopentene is dictated by the choice of reagents and reaction mechanism. The two main pathways are summarized below.

syn-Dihydroxylation for meso-1,2-Cyclopentanediol

This approach involves the addition of two hydroxyl groups to the same face of the cyclopentene double bond, resulting in the cis or meso configuration. The key reagents for this transformation are strong oxidizing agents like osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄). These reactions proceed through a concerted mechanism involving a cyclic intermediate, which ensures the syn addition of the hydroxyl groups.[1][2]

anti-Dihydroxylation for trans-1,2-Cyclopentanediol

For the synthesis of the trans isomer, a two-step process is employed. First, cyclopentene is epoxidized to form cyclopentene oxide. Subsequent acid- or base-catalyzed hydrolysis of the epoxide ring proceeds via an Sₙ2 mechanism, leading to the anti addition of the two hydroxyl groups and the formation of trans-1,2-cyclopentanediol.[2]

Data Presentation

The following tables summarize quantitative data for the different synthetic routes to 1,2-cyclopentanediol.

| Method | Reagents | Product | Yield (%) | Reference |

| Catalytic syn-Dihydroxylation | Cyclopentene, OsO₄ (catalytic), NMO | meso-1,2-Cyclopentanediol | ~91% (analogous to cyclohexene) | [3] |

| Stoichiometric syn-Dihydroxylation | (2'Z)-5-(pent-2'-enyl)cyclopenta-1,3-diene, Photochemical Oxidation, Thiourea | meso-diol derivative | 72% | [4] |

| syn-Dihydroxylation | 3,3,4,4,5,5-hexafluorocyclopentene, KMnO₄ | 3,3,4,4,5,5-hexafluoro-cis-1,2-cyclopentanediol | Not specified | [5] |

| Epoxidation and Hydrolysis | Cyclopentene, H₂O₂, Fe-Cu catalyst, solid proton acid | trans-1,2-Cyclopentanediol | 88.2-90% | [6] |

Experimental Protocols

Synthesis of meso-1,2-Cyclopentanediol via Catalytic syn-Dihydroxylation with Osmium Tetroxide and NMO

This protocol is adapted from the reliable synthesis of cis-1,2-cyclohexanediol (B155557) and is expected to give high yields for cyclopentene.[3]

Materials:

-

Cyclopentene

-

N-methylmorpholine-N-oxide (NMO) monohydrate

-

Osmium tetroxide (OsO₄) solution (e.g., in t-butanol)

-

Water

-

Sodium hydrosulfite

-

Magnesium silicate (B1173343) (Magnesol)

-

1 N Sulfuric acid

-

Sodium chloride

-

Ethyl acetate

-

n-Butanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine N-methylmorpholine-N-oxide monohydrate (1.55 equivalents), water, and acetone.

-

To this stirring solution, add a catalytic amount of osmium tetroxide solution (e.g., 0.002 equivalents).

-

Add cyclopentene (1.0 equivalent) to the reaction mixture. The reaction is slightly exothermic and should be maintained at room temperature, using a water bath if necessary.

-

Stir the mixture vigorously under a nitrogen atmosphere at room temperature overnight. The reaction progress can be monitored by TLC.

-

Upon completion, add a slurry of sodium hydrosulfite and magnesium silicate in water to the reaction mixture and stir.

-

Filter the mixture to remove the magnesium silicate.

-

Neutralize the filtrate to pH 7 with 1 N sulfuric acid.

-

Remove the acetone via rotary evaporation.

-

Adjust the pH of the aqueous solution to 2 with 1 N sulfuric acid.

-

Saturate the aqueous solution with sodium chloride and extract with ethyl acetate. The aqueous phase can be further concentrated by azeotropic distillation with n-butanol and re-extracted with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude meso-1,2-cyclopentanediol.

-

The product can be further purified by recrystallization or chromatography.

Synthesis of meso-1,2-Cyclopentanediol via syn-Dihydroxylation with Potassium Permanganate

This method offers a less toxic alternative to osmium tetroxide but may result in lower yields due to over-oxidation.[7][8]

Materials:

-

Cyclopentene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

t-Butanol

-

Water

-

Ice

-

Celite

Procedure:

-

In a flask, dissolve cyclopentene (1.0 equivalent) in a mixture of t-butanol and a dilute aqueous solution of sodium hydroxide.

-

Cool the mixture in an ice bath to approximately 0-5 °C.

-

In a separate flask, prepare a solution of potassium permanganate (approximately 1.0 equivalent) in cold water.

-

Slowly add the potassium permanganate solution to the stirring cyclopentene solution, maintaining the temperature below 15 °C. The purple color of the permanganate will disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

After the addition is complete, stir the reaction for a short period.

-

To quench the reaction and aid in filtration, add a small amount of a filter aid such as Celite.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Concentrate the filtrate to remove the t-butanol.

-

The resulting aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the meso-1,2-cyclopentanediol.

-

Dry the organic extracts and remove the solvent to obtain the crude product, which can be purified further.

Mandatory Visualizations

Caption: syn-Dihydroxylation of Cyclopentene.

Caption: anti-Dihydroxylation of Cyclopentene.

Caption: General Experimental Workflow.

References

- 1. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN104177230A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. orgosolver.com [orgosolver.com]

- 8. Lu Le Laboratory: Hydroxylation-Oxidation of Alkenes-Reaction of Organic Chemistry [lulelaboratory.blogspot.com]

Spectroscopic Data of 1,2-Cyclopentanediol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-cyclopentanediol and its derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are working with these compounds. This guide includes detailed tables of spectroscopic data, experimental protocols for data acquisition, and visualizations of experimental workflows.

Introduction to this compound Derivatives

This compound and its derivatives are important structural motifs in a variety of biologically active molecules and are versatile building blocks in organic synthesis. The stereochemical relationship of the two hydroxyl groups (cis or trans) significantly influences the physical, chemical, and biological properties of these compounds. Accurate characterization of these molecules is crucial for their application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of these derivatives.

Spectroscopic Data of this compound Isomers

This section summarizes the key spectroscopic data for the parent cis- and trans-1,2-cyclopentanediol (B128437) isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to the stereochemistry of the diol.

Table 1: ¹H NMR Spectroscopic Data for cis- and trans-1,2-Cyclopentanediol

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

| cis-1,2-Cyclopentanediol (B1582340) | CDCl₃ | H-1, H-2 | ~3.8 - 4.0 |

| CH₂ | ~1.5 - 1.9 | ||

| OH | Variable | ||

| trans-1,2-Cyclopentanediol | CDCl₃ | H-1, H-2 | ~3.6 - 3.8 |

| CH₂ | ~1.5 - 2.0 | ||

| OH | Variable |

Table 2: ¹³C NMR Spectroscopic Data for cis- and trans-1,2-Cyclopentanediol

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| cis-1,2-Cyclopentanediol | CDCl₃ | C-1, C-2 | ~75 - 77 |

| C-3, C-5 | ~32 - 34 | ||

| C-4 | ~20 - 22 | ||

| trans-1,2-Cyclopentanediol | CDCl₃ | C-1, C-2 | ~80 - 82 |

| C-3, C-5 | ~30 - 32 | ||

| C-4 | ~21 - 23 |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The hydroxyl (O-H) and carbon-oxygen (C-O) stretching frequencies are characteristic for 1,2-cyclopentanediols.

Table 3: Key IR Absorption Frequencies for cis- and trans-1,2-Cyclopentanediol

| Compound | Functional Group | Absorption Range (cm⁻¹) | Description |